molecular formula C9H11ClN2 B1368092 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline CAS No. 90561-38-9

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1368092
CAS No.: 90561-38-9
M. Wt: 182.65 g/mol
InChI Key: PVACCUIMOFKWKB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound with the molecular formula C9H11ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chloro substituent at the 4-position and a methyl group at the 2-position on the quinazoline ring system, which is partially hydrogenated at the 5, 6, 7, and 8 positions.

Scientific Research Applications

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their chemical properties and reactivity.

    Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinazoline derivatives with biological targets.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4-chlorobenzylamine with acetaldehyde in the presence of a suitable catalyst can lead to the formation of the desired quinazoline derivative. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated quinazoline derivatives.

    Substitution: The chloro substituent at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazoline compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinazoline derivatives are known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact mechanism of action depends on the specific biological target and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazoline: Lacks the chloro substituent at the 4-position.

    4-Chloroquinazoline: Lacks the methyl group at the 2-position and the tetrahydro structure.

    5,6,7,8-Tetrahydroquinazoline: Lacks both the chloro and methyl substituents.

Uniqueness

4-Chl

Properties

IUPAC Name

4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVACCUIMOFKWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599483
Record name 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90561-38-9
Record name 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methyl-5,6,7,8-tetrahydroquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 4.5 mL of phosphorus oxychloride and 20 drops of dimethylaniline in 50 mL of toluene was added 4.2 g of 5,6,7,8-tetrahydro-2-methyl-4-quinazolone. The resulting mixture was refluxed for 3 hours and then cooled to room temperature. The reaction mixture was poured into a ice cold aqueous potassium carbonate. After stirring for 5 minutes the mixture was added to diethyl ether/water. The organic layer was recovered washed with brine, dried over anhydrous magnesium sulfate, filtered and evaporated to yield a yellow oil. This oil was purified on silica to yield the desired compound as a light yellow solid (4.45 g, 95%): 1H NMR (DMSO-d6, 300 MHz) δ 2.78 (m, 2H), 2.64 (m, 2H), 2.50 (s, 3H), 1.78 (m, 4H).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diethyl ether water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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